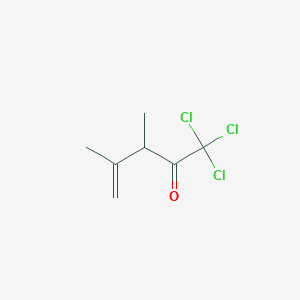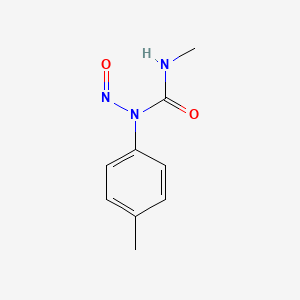
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is a unique organofluorine compound characterized by the presence of pentafluorophenyl groups and an oxaziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine typically involves the reaction of pentafluorophenyl-substituted precursors with appropriate oxidizing agents. One common method includes the use of peracids or other oxidizing agents to introduce the oxaziridine ring into the pentafluorophenyl-substituted substrate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine can undergo various chemical reactions, including:
Oxidation: The oxaziridine ring can participate in oxidation reactions, often acting as an oxidizing agent itself.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the pentafluorophenyl rings.
Aplicaciones Científicas De Investigación
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique properties make it a candidate for studying enzyme mechanisms and other biological processes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring can facilitate the transfer of oxygen atoms to substrates, leading to oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Another organofluorine compound with similar structural features but different reactivity.
Pentafluorophenyl-substituted oxaziridines: Compounds with similar functional groups but varying in the number and position of pentafluorophenyl groups.
Uniqueness
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is unique due to the specific arrangement of its pentafluorophenyl groups and the presence of the oxaziridine ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
105654-23-7 |
|---|---|
Fórmula molecular |
C19H5F10NO |
Peso molecular |
453.2 g/mol |
Nombre IUPAC |
2,3-bis(2,3,4,5,6-pentafluorophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-8-7(9(21)11(23)12(24)10(8)22)19(6-4-2-1-3-5-6)30(31-19)18-16(28)14(26)13(25)15(27)17(18)29/h1-5H |
Clave InChI |
ZGGRPUDIUVJQRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(N(O2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
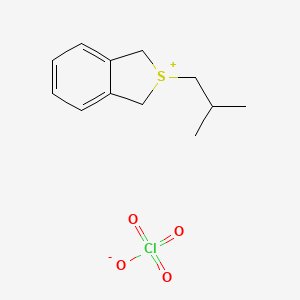
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
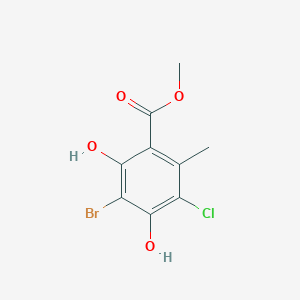
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
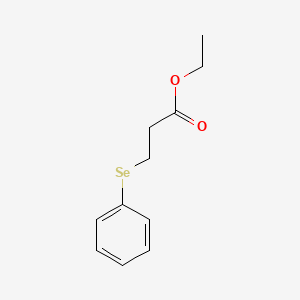
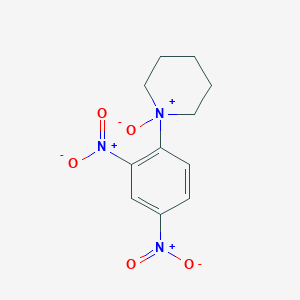
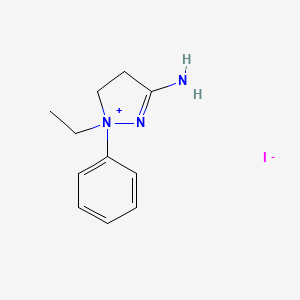
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
